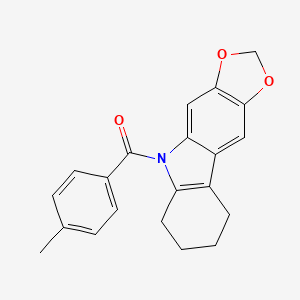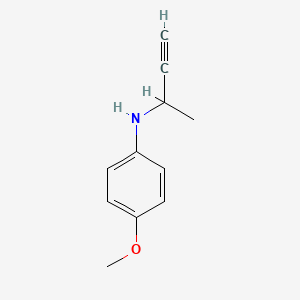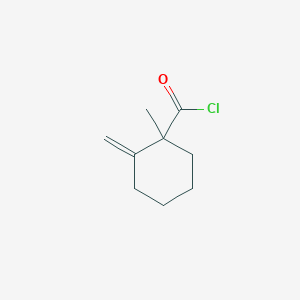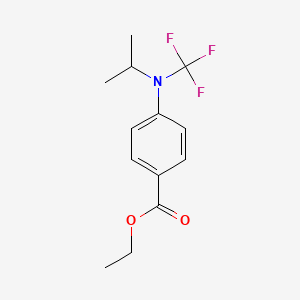
3-Acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- is a heterocyclic organic compound with the molecular formula C9H11NO3 It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-acetyl-4,5-dimethyl-2-aminobenzoic acid with an appropriate reagent to induce cyclization, forming the oxazolone ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
- 4-Acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid
Uniqueness
2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
68235-28-9 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-acetyl-4,5-dimethyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C7H9NO3/c1-4-5(2)11-7(10)8(4)6(3)9/h1-3H3 |
Clé InChI |
WHPDDMPFQPVBLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=O)N1C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


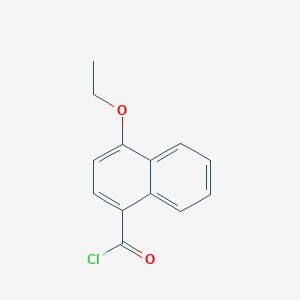
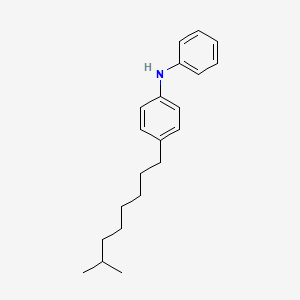
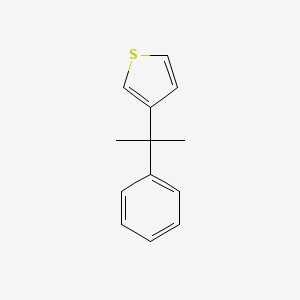
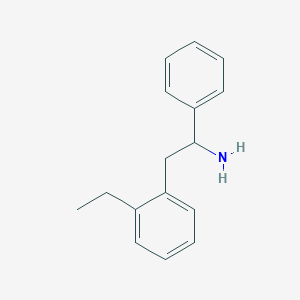
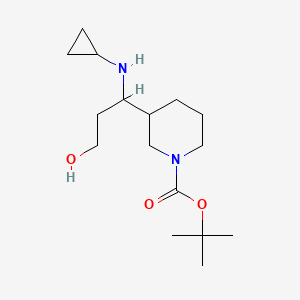
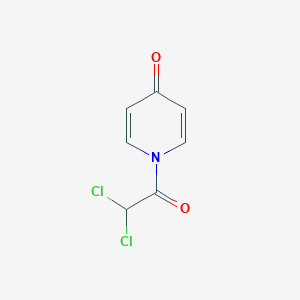
![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
